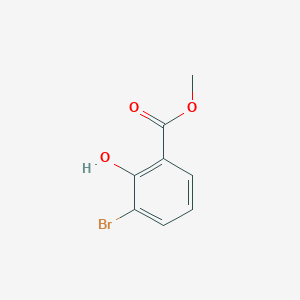
(5-Phenylpyridin-2-yl)methanol
概要
説明
“(5-Phenylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of “(5-Phenylpyridin-2-yl)methanol” consists of a pyridine ring attached to a phenyl group at the 5-position and a methanol group at the 2-position .Chemical Reactions Analysis
While specific chemical reactions involving “(5-Phenylpyridin-2-yl)methanol” are not available, methanol synthesis from CO2 and H2 is a well-known reaction . The yield of methanol is most sensitive to temperature, pressure, CO2/CO, and H2/(CO + CO2) molar ratios .科学的研究の応用
1. Chemical Synthesis and Reactions
- Bisphenylmethanols and Their Dynamic Behavior : Bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol has been studied for its unique dynamic behavior in solution, demonstrating significant chemical interest due to its fast interconversion of hydrogen chelates and temperature-driven rechelation properties (Pozharskii et al., 2010).
- Synthesis of Cyclopentenones : Furan-2-yl(phenyl)methanol has been utilized in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, showcasing its potential in organic synthesis (Reddy et al., 2012).
2. Catalysis and Materials Science
- Catalytic Activities of Ruthenium(II) Complexes : Orthoruthenated compounds derived from 2-phenylpyridine demonstrate significant catalytic activity, with potential applications in electron transfer with enzymes like peroxidase and glucose oxidase (Ryabov et al., 2001).
- Electron Transport Layers for OLEDs : Phenylpyridine side-chain polystyrenes have been synthesized and found useful as electron transport layers in organic light emitting diodes (OLEDs), indicating their importance in the field of materials science and electronics (Lorente et al., 2017).
作用機序
Mode of Action
Without specific information on the biological targets of (5-Phenylpyridin-2-yl)methanol, it’s challenging to describe its mode of action. It’s worth noting that many compounds with similar structures, such as phenylpyridines, are known to interact with various enzymes and receptors . These interactions often result in changes to cellular processes, but the specifics would depend on the exact nature of the target and the compound’s chemical properties.
Biochemical Pathways
Related compounds, such as phenylpyridines, have been shown to influence various biochemical pathways . For instance, some phenylpyridines can affect the metabolism of other substances within the cell, potentially altering cellular function and response to stimuli.
Pharmacokinetics
Similar compounds are often well-absorbed and can be distributed throughout the body . The metabolism and excretion of these compounds can vary greatly depending on their specific chemical structure and the individual’s metabolic enzymes.
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level . For example, some phenylpyridines have been found to induce cell death in certain types of cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Phenylpyridin-2-yl)methanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how it interacts with its targets . Additionally, the compound’s action can be influenced by the individual’s physiological state, including their overall health, age, and genetic factors.
特性
IUPAC Name |
(5-phenylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-12-7-6-11(8-13-12)10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPRSPHHBIRJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20708632 | |
| Record name | (5-Phenylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylpyridin-2-yl)methanol | |
CAS RN |
197847-89-5 | |
| Record name | (5-Phenylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

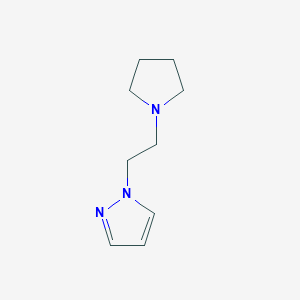
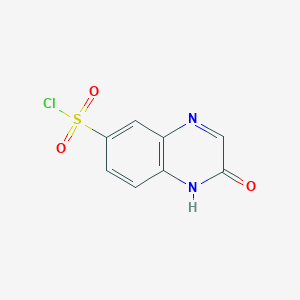
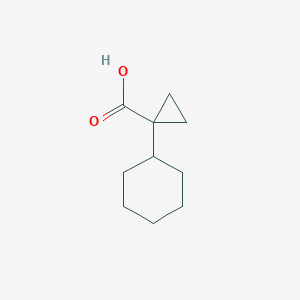
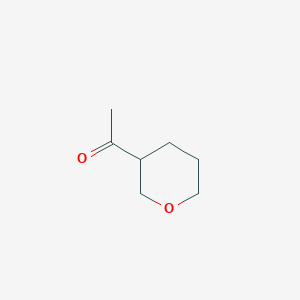
![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)
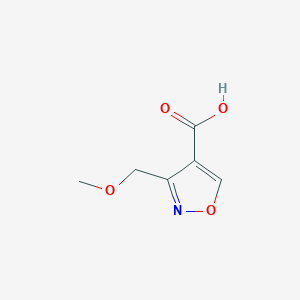
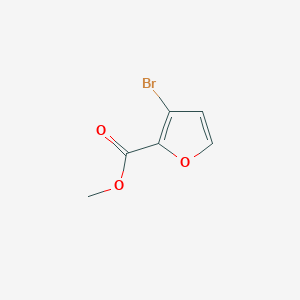
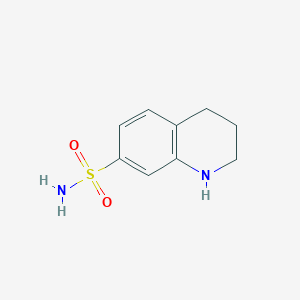
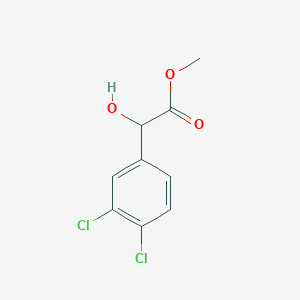
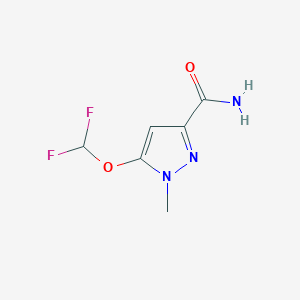
![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)
![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)
![Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate](/img/structure/B1422723.png)
